molecular formula C6H12O3 B1268158 Methyl 4-methoxybutanoate CAS No. 29006-01-7

Methyl 4-methoxybutanoate

Cat. No.: B1268158
CAS No.: 29006-01-7
M. Wt: 132.16 g/mol
InChI Key: VHDGWXQBVWAMJA-UHFFFAOYSA-N
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Description

Methyl 4-methoxybutanoate is a natural product found in Peristeria elata with data available.

Scientific Research Applications

  • Conversion to α-Hydroxy Acids : Methyl 4-methoxybutanoate can be synthesized from tetrose sugars, such as erythrulose and erythrose. These α-hydroxy acids (AHAs), like methyl vinylglycolate and methyl-4-methoxy-2-hydroxybutanoate, have high-end applications in solvents and biodegradable polyester plastics, offering an innovative approach for new polyester plastic production (Dusselier et al., 2013).

  • Catalytic Conversion : In the catalytic conversion of hemicellulosic sugars, this compound forms as a byproduct. This process demonstrates the transformation of pentoses and hexoses into methyl lactate, revealing its potential in chemical synthesis (Holm et al., 2012).

  • Biomass Conversion : It serves as a downstream chemical in the conversion of lignocellulosic-derived gamma-valerolactone. This process effectively converts it into a potential liquid biofuel, solvent, and fragrance, highlighting its importance in sustainable energy and material science (Li et al., 2015).

  • In Molecular Synthesis : this compound plays a role in the synthesis of complex organic compounds, such as β-lactams and tetrahydro-γ-carboline skeletons. It's used as a reactant in various organic reactions, illustrating its versatility in organic chemistry (Valiullina et al., 2017), (Lv et al., 2013).

  • In Photopolymerization : It has been used in the development of new photoinitiators for nitroxide-mediated photopolymerization. This application is crucial in the field of polymer chemistry, where controlled polymerization techniques are fundamental (Guillaneuf et al., 2010).

Safety and Hazards

The safety data sheet (SDS) for “Methyl 4-methoxybutanoate” indicates that it is classified as a flammable liquid (Hazard Classifications Flam. Liq. 3). The safety statements include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment . The SDS also provides the precautionary statements P210-P403+P235 .

Properties

IUPAC Name

methyl 4-methoxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-8-5-3-4-6(7)9-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDGWXQBVWAMJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337383
Record name Methyl 4-methoxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29006-01-7
Record name Butanoic acid, 4-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29006-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-methoxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanoic acid, 4-methoxy-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.809
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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